An In-depth Technical Guide to the Synthesis and Characterization of O-Acetylpsilocin Fumarate
An In-depth Technical Guide to the Synthesis and Characterization of O-Acetylpsilocin Fumarate
Introduction: O-Acetylpsilocin Fumarate as a Key Research Compound
O-acetylpsilocin, also known as psilacetin or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a semi-synthetic tryptamine that serves as a valuable tool in neuroscience and psychedelic research.[1] It is structurally analogous to psilocybin, the naturally occurring psychoactive compound in certain mushrooms. The primary interest in O-acetylpsilocin lies in its function as a prodrug for psilocin, the pharmacologically active metabolite responsible for the psychedelic effects of psilocybin.[1][2] In vivo, O-acetylpsilocin is rapidly deacetylated by esterase enzymes to produce psilocin.[1]
From a drug development and research perspective, O-acetylpsilocin presents several advantages over psilocybin. Its synthesis is more straightforward and cost-effective, avoiding the complexities of phosphorylation required for psilocybin.[3][4] However, the freebase form of O-acetylpsilocin is prone to degradation. To address this instability, it is converted into a crystalline salt, with the fumarate salt being a common and effective choice.[1] The formation of the fumarate salt significantly enhances the compound's stability, making it easier to handle, store, and purify.[1] This guide provides a comprehensive overview of the synthesis and characterization of O-acetylpsilocin fumarate for researchers, scientists, and drug development professionals.
Part 1: Synthesis of O-Acetylpsilocin Fumarate
The synthesis of O-acetylpsilocin fumarate is a two-step process that begins with the acetylation of psilocin, followed by the formation of the fumarate salt.
Step 1: Acetylation of Psilocin
The core of the synthesis involves the acetylation of the hydroxyl group at the 4-position of the psilocin indole ring.[1][2] This is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent.[1] To prevent the oxidation of psilocin, which is sensitive to air, the reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1]
Detailed Protocol: Acetylation of Psilocin
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve psilocin in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a slight molar excess of acetic anhydride to the solution. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the acetic acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing O-acetylpsilocin freebase, is then carried forward to the salt formation step.
Step 2: Fumarate Salt Formation and Crystallization
The crude O-acetylpsilocin freebase is converted to its more stable fumarate salt by reacting it with fumaric acid.[1]
Detailed Protocol: Fumarate Salt Formation and Crystallization
-
Dissolution: Dissolve the crude O-acetylpsilocin freebase in a minimal amount of a suitable solvent, such as acetone or a mixture of acetone and water.
-
Acidification: In a separate flask, prepare a solution of fumaric acid (using a 1:1 molar ratio with the starting psilocin) in a compatible solvent.
-
Salt Formation: Slowly add the fumaric acid solution to the O-acetylpsilocin solution with stirring. The pH of the solution should be monitored and adjusted to a target of 4-5 to ensure complete proton transfer.[1]
-
Crystallization: The fumarate salt will precipitate out of the solution. The crystallization process can be induced or enhanced by slow evaporation of the solvent at a reduced temperature (e.g., 4°C), which can yield needle-like crystals.[1]
-
Isolation and Drying: The crystalline product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and then dried under vacuum.
Synthesis Workflow
Caption: Synthesis workflow for O-acetylpsilocin fumarate.
Part 2: Characterization of O-Acetylpsilocin Fumarate
Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized O-acetylpsilocin fumarate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence of the acetyl group and the overall structure of the molecule.
-
¹H NMR: Key signals to look for include the singlet corresponding to the acetyl protons (CH₃CO) at approximately 2.25 ppm (in DMSO-d6) and the signals for the fumarate protons.[1]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule, confirming the presence of the ester carbonyl carbon and other key carbon atoms.
2. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[1] In vitro metabolism studies using techniques like liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry have identified numerous metabolites, with the primary one being the hydrolysis product, psilocin, confirming its prodrug nature.[5][6]
3. X-ray Crystallography: For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure. Studies have shown that in the fumarate salt, the ions are held together by a network of N–H···O hydrogen bonds between the ammonium and indole hydrogens and the fumarate oxygen atoms, which contributes to the stability of the crystalline structure.[1][3]
Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7] The purity is determined by integrating the peak area of the O-acetylpsilocin fumarate and any impurities.
Characterization Workflow
Caption: Workflow for the characterization of O-acetylpsilocin fumarate.
Part 3: Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₂N₂O₆ | [8] |
| Molecular Weight | 362.38 g/mol | [8] |
| Appearance | Crystalline solid | [9] |
| CAS Number | 1217230-42-6 | [1] |
| ¹H NMR Signal | Chemical Shift (δ) ppm | Solvent | Reference |
| Acetyl Protons (CH₃CO) | ~2.25 | DMSO-d6 | [1] |
| Fumarate Protons | ~6.7 (trans coupling) | Not specified | [1] |
| HPLC Parameter | Condition | Reference |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm | [7] |
| Mobile Phase A | 0.1% formic acid and 1mM ammonium formate in water | [7] |
| Mobile Phase B | 0.1% formic acid in methanol | [7] |
| Flow Rate | 1.0 ml/min | [7] |
| Injection Volume | 1 µl | [7] |
Part 4: Safety and Handling
Reagent Hazards: Acetic anhydride is a corrosive and flammable liquid that is harmful if swallowed and fatal if inhaled.[10][11] It causes severe skin burns and eye damage.[10][11] All handling of acetic anhydride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10][12]
Product Handling: O-acetylpsilocin and its analogs are potent psychoactive compounds. They should be handled with care in a controlled laboratory setting. Appropriate PPE should be worn at all times to avoid accidental exposure. All local and national regulations regarding the handling of such compounds must be strictly followed.
Conclusion
This guide provides a detailed technical overview of the synthesis and characterization of O-acetylpsilocin fumarate. By following the outlined procedures and utilizing the specified analytical techniques, researchers can reliably produce and validate this important research compound. The enhanced stability of the fumarate salt makes it a superior alternative to the freebase for research applications. As with any chemical synthesis, adherence to safety protocols is paramount to ensure the well-being of the researchers and the integrity of the experimental results.
References
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Zhai, J., He, T., Li, Z., Wang, Y., Li, J., & Zhang, Y. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. PubMed. Retrieved January 21, 2026, from [Link]
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O-Acetylpsilocin | C14H18N2O2 | CID 15429212 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. ResearchGate. Retrieved January 21, 2026, from [Link]
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